1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino-
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Overview
Description
8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and imino functional groups attached to a naphthalene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a naphthalene derivative followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the original ones.
Scientific Research Applications
8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-2,6-dibromo-4-hydroxy-1-naphthaldehyde
- 2,6-Dibromo-4-hydroxy-1-naphthaldehyde
- 5-Amino-2,6-dibromo-4-hydroxy-1-naphthaldehyde
Uniqueness
8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one is unique due to the presence of both amino and imino groups on the naphthalene ring, which imparts distinct reactivity and potential biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
26846-51-5 |
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Molecular Formula |
C10H6Br2N2O2 |
Molecular Weight |
345.97 g/mol |
IUPAC Name |
8-amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H6Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2 |
InChI Key |
VSUFHHMQOAFXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N)C=C(C2=O)Br)C(=C1Br)O)N |
Origin of Product |
United States |
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